molecular formula C17H16ClNO4S B3036704 2-(Benzenesulfonyl)-5-(4-chlorophenyl)-5-oxopentanamide CAS No. 400075-42-5

2-(Benzenesulfonyl)-5-(4-chlorophenyl)-5-oxopentanamide

Cat. No. B3036704
CAS RN: 400075-42-5
M. Wt: 365.8 g/mol
InChI Key: GWKDAIJLRQAXJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzenesulfonyl)-5-(4-chlorophenyl)-5-oxopentanamide is a synthetic compound, also known as 2-benzene-sulfonyl-5-chloro-5-oxo-pentanamide, that has been studied for its potential scientific research applications. This compound has a wide range of properties, such as its ability to act as an inhibitor of the enzyme acetylcholinesterase, and its potential as a drug to treat certain diseases.

Scientific Research Applications

Molecular Structure and Potential in Medicinal Applications

  • Molecular Structure and Hydrogen Bonding : The compound's structure is characterized by extensive intra- and intermolecular hydrogen bonds, contributing to its stability. The sulfonamide groups are hydrogen bonded via N and O atoms, forming molecular chains. This structural feature is significant for medicinal applications (Siddiqui et al., 2008).

Antitumor Potential

  • In Vitro Antitumor Activity : A study on related compounds demonstrated significant antitumor activity against various cancer cell lines, suggesting potential applications in cancer therapy. Notably, one compound showed remarkable activity against non-small cell lung cancer and melanoma cell lines (Sławiński & Brzozowski, 2006).

Structural and Kinetic Investigations

  • Structural Characterization and Kinetic Investigation : A study investigated structurally similar compounds, focusing on their molecular and electronic structures, as well as kinetic aspects. These findings contribute to understanding the chemical properties and reactivity of such compounds (Rublova et al., 2017).

Optical and Structural Studies

  • Optical and Structural Analysis : Research on a related compound highlighted its optical properties, structural stability, and electronic parameters, contributing to the understanding of its potential applications in various fields (Karthik et al., 2021).

Biological Potential and Enzyme Inhibition

  • Biological Potential and Enzyme Inhibition : A study focused on the synthesis and characterization of similar compounds, exploring their potential in enzyme inhibition and antioxidant activities. This research indicates possible applications in medicinal chemistry (Kausar et al., 2019).

Future Directions

: 4-Chlorobenzylsulfonyl chloride - MilliporeSigma : ChemicalBook - 4-Chlorobenzenesulfonyl chloride

properties

IUPAC Name

2-(benzenesulfonyl)-5-(4-chlorophenyl)-5-oxopentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4S/c18-13-8-6-12(7-9-13)15(20)10-11-16(17(19)21)24(22,23)14-4-2-1-3-5-14/h1-9,16H,10-11H2,(H2,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKDAIJLRQAXJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(CCC(=O)C2=CC=C(C=C2)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzenesulfonyl)-5-(4-chlorophenyl)-5-oxopentanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Benzenesulfonyl)-5-(4-chlorophenyl)-5-oxopentanamide
Reactant of Route 2
2-(Benzenesulfonyl)-5-(4-chlorophenyl)-5-oxopentanamide
Reactant of Route 3
Reactant of Route 3
2-(Benzenesulfonyl)-5-(4-chlorophenyl)-5-oxopentanamide
Reactant of Route 4
2-(Benzenesulfonyl)-5-(4-chlorophenyl)-5-oxopentanamide
Reactant of Route 5
2-(Benzenesulfonyl)-5-(4-chlorophenyl)-5-oxopentanamide
Reactant of Route 6
2-(Benzenesulfonyl)-5-(4-chlorophenyl)-5-oxopentanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.